molecular formula C20H15Cl2N5O3 B12407624 9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide

9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide

Cat. No.: B12407624
M. Wt: 444.3 g/mol
InChI Key: ZOEBAQBSIASRNL-UHFFFAOYSA-N
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Description

9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide is a complex organic compound with a molecular formula of C20H15Cl2N5O3 and a molecular weight of 444.271 Da . This compound is notable for its unique structure, which includes both dichlorophenyl and hydroxyphenyl groups attached to a purine scaffold. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and inflammatory conditions due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. For example, it has been shown to inhibit the activity of phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase involved in inflammatory responses .

Comparison with Similar Compounds

Similar compounds to 9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide include other purine derivatives with different substituents. These compounds share a common purine scaffold but differ in their functional groups, which can significantly impact their biological activity and applications. Some examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15Cl2N5O3

Molecular Weight

444.3 g/mol

IUPAC Name

9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide

InChI

InChI=1S/C20H15Cl2N5O3/c21-13-5-4-10(8-14(13)22)6-7-27-19-16(25-20(27)30)15(17(23)29)24-18(26-19)11-2-1-3-12(28)9-11/h1-5,8-9,28H,6-7H2,(H2,23,29)(H,25,30)

InChI Key

ZOEBAQBSIASRNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=C3C(=N2)N(C(=O)N3)CCC4=CC(=C(C=C4)Cl)Cl)C(=O)N

Origin of Product

United States

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